

# **Application Notes and Protocols: LPT99 Intratympanic Injection Procedure**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LPT99     |           |
| Cat. No.:            | B10854259 | Get Quote |

### For Researchers, Scientists, and Drug Development Professionals

Introduction

**LPT99** is an investigational small molecule drug candidate developed by Spiral Therapeutics, designed for the prevention and treatment of hearing loss.[1] Its primary mechanism of action is the inhibition of the apoptosome, a key complex in the intrinsic pathway of apoptosis (programmed cell death).[2][3] This makes **LPT99** a promising therapeutic agent for conditions involving ototoxicity, such as cisplatin-induced hearing loss, where apoptosis of cochlear hair cells is a major contributor to auditory damage.[2][3] Intratympanic (IT) administration is the intended route for **LPT99**, aiming to deliver a high concentration of the drug directly to the inner ear while minimizing systemic exposure and potential side effects.[2]

These application notes provide a comprehensive overview of the available preclinical data on **LPT99**, detailed protocols for its intratympanic administration in a research setting, and an exploration of its underlying mechanism of action.

# Data Presentation Preclinical Efficacy of LPT99 in a Rat Model of CisplatinInduced Hearing Loss



A preclinical study in rats demonstrated the otoprotective effects of **LPT99** when administered intratympanically prior to cisplatin treatment. The study evaluated hearing thresholds using Auditory Brainstem Response (ABR) and assessed the structural integrity of the cochlea.

Table 1: Effect of **LPT99** on Auditory Brainstem Response (ABR) Threshold Shifts in Cisplatin-Treated Rats

| Treatment<br>Group   | Dose (μM) | Formulation   | ABR<br>Threshold<br>Shift (dB)        | Key Findings                                                          |
|----------------------|-----------|---------------|---------------------------------------|-----------------------------------------------------------------------|
| Cisplatin Only       | N/A       | N/A           | Significant<br>increase               | Indicates<br>substantial<br>hearing loss.                             |
| LPT99 +<br>Cisplatin | 100 - 478 | Poloxamer 407 | Attenuated threshold shifts           | Dose-dependent protection against hearing loss observed.[2]           |
| LPT99 Only           | 50 - 200  | Cyclodextrin  | No effect on<br>hearing<br>thresholds | LPT99 itself does<br>not negatively<br>impact hearing.<br>[2]         |
| LPT99 Only           | 100 - 797 | Poloxamer 407 | No effect on<br>hearing<br>thresholds | Confirms tolerability of the formulation and drug at tested doses.[2] |

Table 2: In Vitro Efficacy of LPT99 in HEI-OC1 Cells Exposed to Cisplatin



| Treatment<br>Group   | Cisplatin<br>Concentration<br>(µg/ml) | LPT99<br>Concentration<br>(μM) | Outcome<br>Measure                                             | Result                                                                 |
|----------------------|---------------------------------------|--------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------|
| Cisplatin Only       | 1 - 4                                 | 0                              | Cell Viability                                                 | Decreased                                                              |
| LPT99 +<br>Cisplatin | 1 - 4                                 | 1                              | Cell Viability                                                 | Significantly improved cell survival (p < 0.05).                       |
| Cisplatin Only       | N/A                                   | 0                              | Apoptotic Cells (Annexin V/Propidium Iodide Staining)          | Increased percentage of apoptotic cells.                               |
| LPT99 +<br>Cisplatin | N/A                                   | 1                              | Apoptotic Cells<br>(Annexin<br>V/Propidium<br>Iodide Staining) | Significantly reduced percentage of total apoptotic cells (p < 0.001). |
| Cisplatin Only       | N/A                                   | 0                              | Activated<br>Caspase-3<br>Levels                               | Increased                                                              |
| LPT99 +<br>Cisplatin | N/A                                   | 1                              | Activated<br>Caspase-3<br>Levels                               | Lower levels of activated caspase-3.                                   |

Note: Quantitative data from the Phase 1 clinical trial of **LPT99** in healthy adult subjects, which was designed to evaluate safety and tolerability, are not publicly available as of December 2025.[1][4][5] Spiral Therapeutics has announced the successful completion of a Phase 1b/2a clinical trial for a different product, SPT-2101, for Meniere's disease.[6][7]

### **Experimental Protocols**

### Protocol 1: Intratympanic Injection of LPT99 in a Rat Model



This protocol is based on the methodology described in the preclinical evaluation of **LPT99** for cisplatin-induced hearing loss.[2]

- 1. Materials and Reagents:
- LPT99
- Vehicle for formulation (e.g., Cyclodextrin or Poloxamer 407 hydrogel)
- Anesthetic agent (e.g., ketamine/xylazine cocktail)
- Otoscope
- Microsyringe (e.g., Hamilton syringe) with a 25-gauge or smaller needle
- Dissecting microscope
- Sterile saline solution
- 2. Animal Preparation:
- Anesthetize the rat using an approved institutional protocol.
- Confirm the depth of anesthesia by monitoring reflexes.
- Position the animal under a dissecting microscope to visualize the tympanic membrane.
- Gently clean the external auditory canal with a sterile cotton swab if necessary.
- 3. Intratympanic Injection Procedure:
- Using an otoscope, inspect the tympanic membrane to ensure it is intact and free of abnormalities.
- Draw the prepared LPT99 formulation into the microsyringe, ensuring no air bubbles are present.
- Carefully advance the needle through the external auditory canal towards the tympanic membrane.



- Puncture the posterior-inferior quadrant of the tympanic membrane with the needle.
- Slowly inject a small volume (typically 5-10 μL for a rat) of the LPT99 formulation into the middle ear cavity.
- Observe for any leakage from the injection site.
- Keep the animal in a head-tilted position (injected ear facing up) for approximately 15-30 minutes to facilitate the diffusion of the drug towards the round window membrane.
- 4. Post-Procedure Care:
- Monitor the animal during recovery from anesthesia.
- Administer analgesics as per the approved institutional protocol.
- Observe for any signs of distress or complications, such as head tilting or nystagmus.
- 5. Formulation Preparation (Example):
- LPT99 in Poloxamer 407: Poloxamer 407 is a thermosensitive hydrogel that is a liquid at
  cool temperatures and forms a gel at body temperature, allowing for sustained release.[8] To
  prepare, LPT99 can be mixed with a cooled, sterile solution of Poloxamer 407. The
  concentration of Poloxamer 407 can be adjusted to optimize the gelation temperature and
  viscosity.

## Protocol 2: General Intratympanic Injection Procedure (Adapted for Clinical Research)

This protocol provides a general framework for the intratympanic injection procedure in a clinical research setting, based on established practices for other intratympanic medications.[9] [10][11]

- 1. Patient Preparation:
- Obtain informed consent from the participant.



- Position the patient in a supine or reclined position with the ear to be injected facing upwards.[8][9]
- Administer a local anesthetic to the tympanic membrane. This can be done using a topical anesthetic cream, phenol, or a small injection of lidocaine.

#### 2. Injection Procedure:

- Under microscopic guidance, the clinician will visualize the tympanic membrane.[11]
- A fine-gauge needle (e.g., 25-gauge spinal needle) is used to perforate the tympanic membrane, typically in the anteroinferior or posteroinferior quadrant.[9]
- The LPT99 solution is slowly injected into the middle ear space until it is full (approximately 0.4 to 0.8 mL).[9]
- The patient is instructed to remain in the same position with the treated ear facing up for 20-30 minutes to allow the medication to absorb through the round window membrane.[9][10]
   The patient should also avoid swallowing or talking during this time to prevent the medication from draining down the Eustachian tube.[11]

#### 3. Post-Procedure:

- The patient can typically resume normal activities but may be advised to keep the ear dry for a period.
- Follow-up appointments are scheduled to monitor for any adverse effects and to assess the therapeutic outcome.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





#### Click to download full resolution via product page

Caption: LPT99's mechanism of action in preventing cisplatin-induced apoptosis.





Click to download full resolution via product page

Caption: Experimental workflow for **LPT99** intratympanic injection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hearingreview.com [hearingreview.com]
- 2. Therapeutic efficiency of the APAF-1 antagonist LPT99 in a rat model of cisplatin-induced hearing loss PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficiency of the APAF-1 antagonist LPT99 in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 4. | BioWorld [bioworld.com]
- 5. Spiral Therapeutics Announces First Closing of a Series A Financing and Begins Phase 1
   Trial of New Hearing Loss Drug [prnewswire.com]
- 6. vestibular.org [vestibular.org]
- 7. Spiral Therapeutics reports successful first clinical trial of Ménière's gel steroid shot Hearing Practitioner Australia [hearingpractitionernews.com.au]
- 8. Local Delivery of Therapeutics to the Cochlea Using Nanoparticles and Other Biomaterials [mdpi.com]
- 9. Frontiers | Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review [frontiersin.org]
- 10. Cisplatin-induced ototoxicity: From signaling network to therapeutic targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Local Drug Delivery for the Treatment of Neurotology Disorders [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: LPT99 Intratympanic Injection Procedure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854259#lpt99-intratympanic-injection-procedure]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com